N-methyl-4-(2H-tetrazol-5-yl)benzamide

Catalog No.
S13022862
CAS No.
651769-09-4
M.F
C9H9N5O
M. Wt
203.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methyl-4-(2H-tetrazol-5-yl)benzamide

CAS Number

651769-09-4

Product Name

N-methyl-4-(2H-tetrazol-5-yl)benzamide

IUPAC Name

N-methyl-4-(2H-tetrazol-5-yl)benzamide

Molecular Formula

C9H9N5O

Molecular Weight

203.20 g/mol

InChI

InChI=1S/C9H9N5O/c1-10-9(15)7-4-2-6(3-5-7)8-11-13-14-12-8/h2-5H,1H3,(H,10,15)(H,11,12,13,14)

InChI Key

GOXWNWUAIPLPSQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)C2=NNN=N2

N-methyl-4-(2H-tetrazol-5-yl)benzamide is a chemical compound characterized by its unique structural features, which include a tetrazole ring and a benzamide moiety. The molecular formula of this compound is C8_{8}H9_{9}N5_{5}, and it has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities and applications. The tetrazole ring is known for its diverse applications in pharmaceuticals, agriculture, and materials science, making N-methyl-4-(2H-tetrazol-5-yl)benzamide an interesting subject for research.

  • Nucleophilic Substitution: The nitrogen atoms in the tetrazole ring can act as nucleophiles, allowing for substitution reactions with various electrophiles.
  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-methyl-4-(2H-tetrazol-5-yl)benzamide derivatives.
  • Reduction: Reduction reactions can occur with reducing agents like lithium aluminum hydride, yielding different derivatives of the compound.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further functionalization.

Research indicates that N-methyl-4-(2H-tetrazol-5-yl)benzamide exhibits notable biological activities. It has been studied for its potential antimicrobial and antifungal properties, making it a candidate for drug development. The specific mechanisms of action are still under investigation, but preliminary studies suggest that the tetrazole ring may interact with various biological targets, modulating their activity and influencing cellular processes.

The synthesis of N-methyl-4-(2H-tetrazol-5-yl)benzamide can be achieved through several methods:

  • Direct Alkylation: This method involves the reaction of 4-amino-benzamide with methyl iodide in the presence of a base to yield N-methyl-4-(2H-tetrazol-5-yl)benzamide.
  • Cyclization Reactions: The compound can also be synthesized via cyclization reactions involving appropriate precursors that contain both the benzamide and tetrazole functionalities.
  • Multi-step Synthesis: A more complex synthetic route may involve multiple steps, including protection-deprotection strategies and coupling reactions to assemble the desired structure.

N-methyl-4-(2H-tetrazol-5-yl)benzamide has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activities, it may serve as a lead compound in drug discovery efforts aimed at developing new antimicrobial or antifungal agents.
  • Agricultural Chemistry: Its unique properties could be explored for use as a pesticide or herbicide.
  • Material Science: The compound might find applications in creating materials with specific thermal or chemical resistance properties.

Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of N-methyl-4-(2H-tetrazol-5-yl)benzamide. These studies typically focus on:

  • Binding Affinity: Investigating how well the compound binds to specific biological targets such as enzymes or receptors.
  • Mechanism of Action: Elucidating how the compound influences biological pathways or processes.
  • Toxicity Profiles: Assessing any potential adverse effects associated with its use.

Preliminary data suggest that further studies are necessary to fully elucidate these interactions and their implications for therapeutic use.

N-methyl-4-(2H-tetrazol-5-yl)benzamide shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N-(1-Hydroxyphenyl)-N'-methylureaC9_{9}H10_{10}N4_{4}OUrea derivative with potential herbicidal activity
N-methyl-N-[4-(1H-tetrazol-5-yloxy)phenyl]acetamideC12_{12}H14_{14}N4_{4}OContains a tetrazole moiety linked to an acetamide
N-benzyl-N-[4-hydroxyphenyl]-tetrazoleC13_{13}H12_{12}N6_6OFeatures a benzene ring and tetrazole, studied for anticancer properties
N-(2-Methyl-2H-tetrazol-5-yl)-4-(propan-2-yl)benzamideC11_{11}H14_{14}N6_{6}Unique structure enhances lipophilicity and pharmacokinetic properties

Uniqueness

N-methyl-4-(2H-tetrazol-5-yl)benzamide is unique due to its specific combination of a methyl group on the nitrogen atom of the benzamide and the presence of a 2H-tetrazole ring. This distinctive structure may confer unique biological properties that differentiate it from other similar compounds listed above. Further research is necessary to explore these differences and their implications in drug development and other applications.

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

203.08070993 g/mol

Monoisotopic Mass

203.08070993 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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